molecular formula C14H22N2O2S B14221260 N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide CAS No. 824953-92-6

N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide

Cat. No.: B14221260
CAS No.: 824953-92-6
M. Wt: 282.40 g/mol
InChI Key: URWBRVPXEYCMFQ-UHFFFAOYSA-N
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Description

N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two butyl groups attached to the nitrogen atoms of the carboxamide groups at positions 2 and 4 of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~4~-Dibutylthiophene-2,4-dicarboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of Carboxamide Groups: The carboxamide groups are introduced by reacting the thiophene ring with a suitable amine, such as butylamine, under appropriate conditions. This step often requires the use of coupling reagents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    N-Butylation: The final step involves the N-butylation of the carboxamide groups. This can be achieved by reacting the intermediate compound with butyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of N2,N~4~-Dibutylthiophene-2,4-dicarboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halogenating agents like bromine, chlorinating agents like thionyl chloride.

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Scientific Research Applications

N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and organic semiconductors.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

The mechanism of action of N2,N~4~-Dibutylthiophene-2,4-dicarboxamide depends on its specific application:

    In Biological Systems: It may interact with enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would depend on the specific biological context.

    In Materials Science: It functions as a semiconducting material, where its electronic properties are influenced by the conjugation of the thiophene ring and the presence of electron-donating or electron-withdrawing groups.

Comparison with Similar Compounds

Similar Compounds

    N~2~,N~4~-Dimethylthiophene-2,4-dicarboxamide: Similar structure but with methyl groups instead of butyl groups.

    N~2~,N~4~-Diethylthiophene-2,4-dicarboxamide: Similar structure but with ethyl groups instead of butyl groups.

    N~2~,N~4~-Diphenylthiophene-2,4-dicarboxamide: Similar structure but with phenyl groups instead of butyl groups.

Uniqueness

N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide is unique due to the presence of butyl groups, which can influence its solubility, reactivity, and electronic properties. The butyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

824953-92-6

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

2-N,4-N-dibutylthiophene-2,4-dicarboxamide

InChI

InChI=1S/C14H22N2O2S/c1-3-5-7-15-13(17)11-9-12(19-10-11)14(18)16-8-6-4-2/h9-10H,3-8H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

URWBRVPXEYCMFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=CS1)C(=O)NCCCC

Origin of Product

United States

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